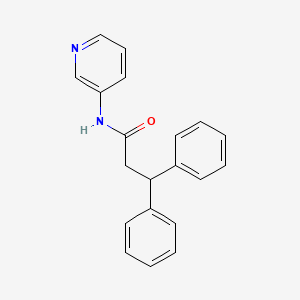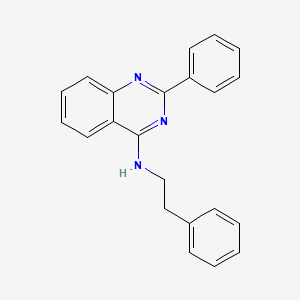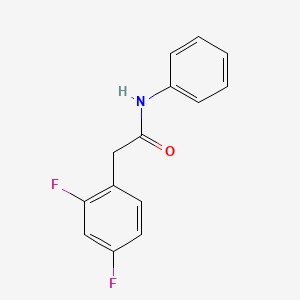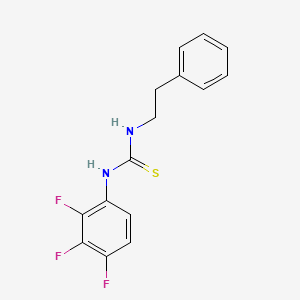
2-(2-naphthyloxy)-N-(tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- This class of compounds typically includes naphthyl and pyrrolizine derivatives, which have been explored for their potential biological activities and chemical properties.
Synthesis Analysis
- Synthesis methods often involve multi-step reactions including 1,3-dipolar cycloaddition, and various cyclization techniques (Saravanan, Pushparaj, & Raghunathan, 2013).
Molecular Structure Analysis
- The molecular structures of similar compounds are confirmed using spectroscopic methods like NMR and mass spectrometry, and in some cases, single crystal X-ray diffraction studies (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
- These compounds are involved in various chemical reactions, including interactions with amines, thiourea, and other reagents, leading to the formation of a variety of heterocyclic systems (Flefel et al., 2014).
Physical Properties Analysis
- Physical properties like solubility, crystalline structure, and stability are key aspects studied using techniques like X-ray crystallography and solubility tests (Sanabria et al., 2010).
Chemical Properties Analysis
- The chemical properties, such as reactivity and potential for forming derivatives, are assessed through various experimental methods. Some derivatives show potential in pharmacological applications due to their unique structural features (Anderson, Chang, & Mcpherson, 1983).
Scientific Research Applications
Synthesis and Anti-viral Activities
A study by Flefel et al. (2014) explores the synthesis of various heterocyclic systems, including 2-(2-naphthyloxy)-N-(tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)propanamide, and their potential anti-viral activities. The study highlights promising antiviral activity against the H5N1 virus, indicating the compound's potential in antiviral research.
Synthesis for Naphthyl Dispiro Pyrrolidine/Pyrrolizidine
Saravanan et al. (2013) discuss the synthesis of naphthyl pyrrolidine/pyrrolizidine-spirooxindoles through a one-pot three-component reaction, including compounds related to 2-(2-naphthyloxy)-N-(tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)propanamide (Saravanan, Pushparaj, & Raghunathan, 2013). This research contributes to the field of organic chemistry, particularly in creating complex molecular structures.
Conducting Polymers from Low Oxidation Potential Monomers
A study by Sotzing et al. (1996) investigates the synthesis of conducting polymers from low oxidation potential monomers, including structures similar to 2-(2-naphthyloxy)-N-(tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)propanamide (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996) This research is significant in the development of new materials for electronic applications, demonstrating the compound's utility in material science.
Electrochromic and Fluorescent Polymers
Research by Cihaner and Algi (2008) focuses on the synthesis of electrochromic and fluorescent polymers based on compounds structurally related to 2-(2-naphthyloxy)-N-(tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)propanamide (Cihaner & Algi, 2008). These polymers show potential in applications like display technologies and sensors, indicating the compound's relevance in advanced material design.
Chemical Structure and In Vivo Activity
Wiley, Marusich, and Huffman (2014) explore the relationship between the chemical structure of synthetic cannabinoids, including compounds related to 2-(2-naphthyloxy)-N-(tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)propanamide, and their in vivo activity (Wiley, Marusich, & Huffman, 2014). This research contributes to understanding how molecular modifications affect biological activity, which is crucial in drug design and pharmacology.
Photodynamic Therapy of Cancer
Michelsen et al. (1996) synthesize zinc(II) complexes of benzonaphthoporphyrazines, related to the compound , for potential use in photodynamic cancer therapy (Michelsen, Kliesch, Schnurpfeil, Sobbi, & Wöhrle, 1996). This study highlights the compound's potential application in medical treatments, specifically in oncology.
properties
IUPAC Name |
N-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethyl)-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(25-19-9-8-17-6-2-3-7-18(17)14-19)20(24)22-15-21-10-4-12-23(21)13-5-11-21/h2-3,6-9,14,16H,4-5,10-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWXFVLYBAVXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC12CCCN1CCC2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-naphthyloxy)-N-(tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)


![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)


![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)